molecular formula C9H15NO4S B12997553 (1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline

(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline

Cat. No.: B12997553
M. Wt: 233.29 g/mol
InChI Key: JRTXZCHACQZANY-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and an L-proline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with L-Proline: The final step involves coupling the oxidized tetrahydrothiophene ring with L-proline. This can be achieved through peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and oxidation reactions, as well as automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfone group, potentially leading to the formation of sulfoxides.

    Reduction: The compound can be reduced to remove the sulfone group, reverting it to a thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or further oxidized products.

    Reduction: Thioethers.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the proline moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Another compound with a similar tetrahydrothiophene ring and sulfone group.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea: Features a similar sulfone group but with a different functional group attached.

Uniqueness

(1,1-Dioxidotetrahydrothiophen-3-yl)-L-proline is unique due to its combination of a sulfone group and an L-proline moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

(2S)-1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO4S/c11-9(12)8-2-1-4-10(8)7-3-5-15(13,14)6-7/h7-8H,1-6H2,(H,11,12)/t7?,8-/m0/s1

InChI Key

JRTXZCHACQZANY-MQWKRIRWSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2CCS(=O)(=O)C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C2CCS(=O)(=O)C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.